![molecular formula C18H17ClO4 B14487541 [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate CAS No. 63846-52-6](/img/structure/B14487541.png)
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzyloxy group, a chloroacetyl group, and a phenyl ring, all connected to a methyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioether derivatives.
Scientific Research Applications
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the benzyloxy and chloroacetyl groups.
Benzyl acetate: Contains a benzyloxy group but lacks the chloroacetyl group.
Chloroacetophenone: Contains a chloroacetyl group but lacks the benzyloxy group.
Uniqueness
The presence of both benzyloxy and chloroacetyl groups in [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate makes it unique compared to similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.
Properties
CAS No. |
63846-52-6 |
|---|---|
Molecular Formula |
C18H17ClO4 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
[5-(2-chloroacetyl)-2-phenylmethoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H17ClO4/c1-13(20)22-12-16-9-15(17(21)10-19)7-8-18(16)23-11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3 |
InChI Key |
XHIAKHIRJRCDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(=O)CCl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


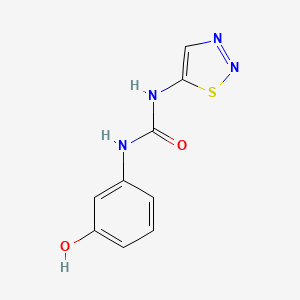


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
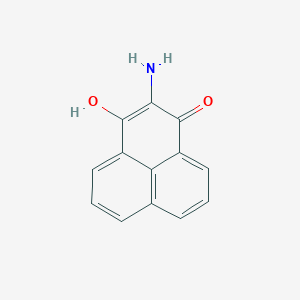
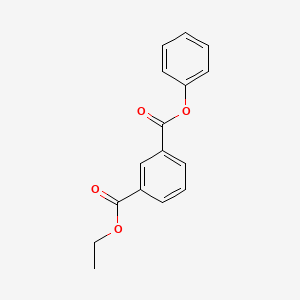

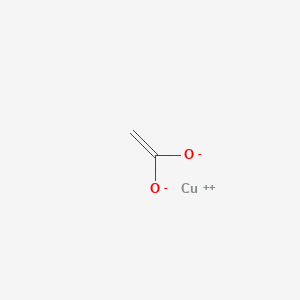

![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
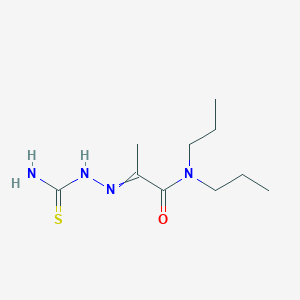
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
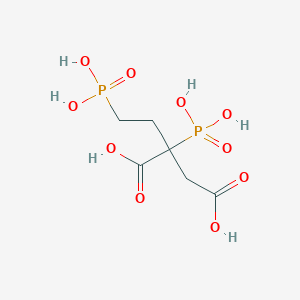
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
